molecular formula C15H14N2O3 B6009353 ethyl [3-(2-pyridinylcarbonyl)phenyl]carbamate

ethyl [3-(2-pyridinylcarbonyl)phenyl]carbamate

Cat. No.: B6009353
M. Wt: 270.28 g/mol
InChI Key: TXVLHLZPSAVFCJ-UHFFFAOYSA-N
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Description

Ethyl [3-(2-pyridinylcarbonyl)phenyl]carbamate, also known as EPC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EPC is a carbamate derivative that has been synthesized through a series of chemical reactions involving pyridine, phenyl isocyanate, and ethyl alcohol.

Mechanism of Action

The mechanism of action of ethyl [3-(2-pyridinylcarbonyl)phenyl]carbamate varies depending on its application. In anti-cancer research, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in cancer cell growth and survival. In insecticide research, this compound targets the nervous system of insects, leading to paralysis and death. In material science, this compound is used as a hole-transporting material in organic electronic devices, where it facilitates the movement of positive charges.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on its application. In anti-cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In insecticide research, this compound has been shown to cause paralysis and death in insects. In material science, this compound facilitates the movement of positive charges in organic electronic devices.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl [3-(2-pyridinylcarbonyl)phenyl]carbamate in scientific research is its ease of synthesis. This compound can be synthesized using relatively simple chemical reactions and is commercially available. Additionally, this compound has been shown to have a broad range of applications, making it a versatile compound for research. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to some organisms, including humans, at high doses. Therefore, caution must be taken when handling this compound in lab experiments.

Future Directions

There are several future directions for ethyl [3-(2-pyridinylcarbonyl)phenyl]carbamate research. In anti-cancer research, further studies could investigate the potential of this compound as a combination therapy with other anti-cancer agents. In insecticide research, further studies could investigate the potential of this compound as a natural insecticide, as well as its effects on non-target organisms. In material science, further studies could investigate the potential of this compound in the production of more efficient organic electronic devices. Additionally, further studies could investigate the potential of this compound in other fields, such as environmental remediation and energy storage.
In conclusion, this compound is a versatile compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized through a series of chemical reactions involving pyridine, phenyl isocyanate, and ethyl alcohol. This compound has been studied for its potential applications in medicinal chemistry, agriculture, and material science. Its mechanism of action varies depending on its application, and it has been shown to have various biochemical and physiological effects. While this compound has advantages for lab experiments, such as ease of synthesis and versatility, caution must be taken due to its potential toxicity. There are several future directions for this compound research, including investigating its potential as a combination therapy in anti-cancer research and as a natural insecticide in agriculture.

Synthesis Methods

The synthesis of ethyl [3-(2-pyridinylcarbonyl)phenyl]carbamate involves the reaction of pyridine with phenyl isocyanate, followed by the addition of ethyl alcohol. The resulting compound is then purified through recrystallization. The purity of the final product is essential for its use in scientific research.

Scientific Research Applications

Ethyl [3-(2-pyridinylcarbonyl)phenyl]carbamate has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In agriculture, this compound has been studied as a potential insecticide. It has been shown to be effective against various insect species, including mosquitoes and fruit flies. In material science, this compound has been investigated for its potential use in the production of organic electronic devices.

Properties

IUPAC Name

ethyl N-[3-(pyridine-2-carbonyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-2-20-15(19)17-12-7-5-6-11(10-12)14(18)13-8-3-4-9-16-13/h3-10H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVLHLZPSAVFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC(=C1)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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